molecular formula C20H17ClN2O3S B4595935 3-(2-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione

3-(2-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4595935
M. Wt: 400.9 g/mol
InChI Key: OBNGUFWPVSZCQL-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H17ClN2O3S and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.0648413 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinediones (TZDs) have been studied for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, a target for managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The modifications in the TZD scaffold aim to design potential PTP 1B inhibitors, highlighting the versatility of TZD derivatives in therapeutic development. A significant finding is that certain TZD compounds with specific structural features exhibited potent PTP 1B inhibitory activity, demonstrating the scaffold's potential in designing novel inhibitors for T2DM management (Verma et al., 2019).

Antioxidant and Anti-inflammatory Agents

The synthesis and evaluation of benzofused thiazole derivatives, developed as potential antioxidant and anti-inflammatory agents, represent another application of TZD-related compounds. These derivatives were tested for their in vitro antioxidant and anti-inflammatory activities, revealing that specific compounds exhibited distinct activities compared to standard references. This research underscores the utility of TZD-related structures in the development of new therapeutic agents addressing oxidative stress and inflammation (Raut et al., 2020).

Optoelectronic Materials

The incorporation of TZD derivatives into π-extended conjugated systems for the creation of novel optoelectronic materials highlights the compound's relevance beyond pharmacology. The review of luminescent small molecules and chelate compounds, including a quinazoline or pyrimidine ring in their scaffold, emphasizes the potential of TZD-related structures in fabricating materials for organic light-emitting diodes (OLEDs) and other electronic devices. This application signifies the compound's versatility in contributing to advancements in materials science (Lipunova et al., 2018).

Properties

IUPAC Name

(5Z)-3-(2-chlorophenyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c21-16-3-1-2-4-17(16)23-19(24)18(27-20(23)25)13-14-5-7-15(8-6-14)22-9-11-26-12-10-22/h1-8,13H,9-12H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNGUFWPVSZCQL-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
3-(2-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(2-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(2-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.